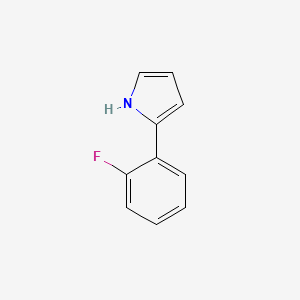

2-(2-fluorophenyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKKLKZBDLEYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Activity of 2-Aryl-1H-Pyrrole Derivatives: A Technical Guide

Executive Summary

The 2-aryl-1H-pyrrole scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to mimic the cis-stilbene geometry found in potent antimitotic agents like Combretastatin A-4 (CA-4). Unlike the promiscuous general pyrrole ring, the specific substitution of an aryl group at the C2 position confers unique electronic and steric properties that facilitate binding to hydrophobic pockets in tubulin, kinases, and bacterial cell wall enzymes.

This guide provides a rigorous technical analysis of the biological profile of 2-aryl-1H-pyrrole derivatives, focusing on their primary therapeutic applications in oncology and infectious diseases. It synthesizes structure-activity relationships (SAR), detailed mechanisms of action, and validated experimental protocols for researchers in drug discovery.

Part 1: Chemical Architecture & Scaffold Analysis

The core pharmacophore consists of a five-membered nitrogen heterocycle (pyrrole) substituted at the C2 position with an aromatic ring. This arrangement creates a biaryl-like system where the pyrrole acts as a bioisostere for phenyl or heterocyclic rings in larger bioactive molecules.

Key Structural Features[1][2][3][4][5]

-

C2-Aryl Moiety: The primary determinant of affinity. Electron-donating groups (EDGs) like methoxy (-OMe) often enhance tubulin binding, while electron-withdrawing groups (EWGs) like halogens (-Cl, -F) are critical for antimicrobial efficacy.

-

NH Donor: The free N1-H can act as a hydrogen bond donor. However, N-alkylation is frequently employed to modulate lipophilicity and metabolic stability.

-

C3/C4/C5 Substitution: These positions allow for "fine-tuning" of the molecule's vector, directing it toward specific sub-pockets (e.g., the selectivity gate in kinases).

Part 2: Therapeutic Frontiers & Mechanisms of Action

Oncology: Tubulin Polymerization Inhibition

The most potent application of 2-aryl-1H-pyrroles is as Microtubule Destabilizing Agents (MDAs) . These compounds bind to the colchicine-binding site of

-

Mechanism: The 2-arylpyrrole mimics the twisted geometry of CA-4. The pyrrole ring replaces the ethylene bridge, maintaining the necessary dihedral angle to fit the hydrophobic pocket between

- and -

Downstream Effects:

-

G2/M Phase Arrest: Disruption of the mitotic spindle prevents chromosome segregation.

-

Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and Caspase-3 activation.

-

Vascular Disruption: Rapid collapse of the cytoskeleton in endothelial cells leads to tumor necrosis.

-

Antimicrobial Activity: "Uncoupling" & Cell Wall Synthesis

2-arylpyrroles (specifically halogenated derivatives like pyrrolomycins) exhibit potent broad-spectrum activity against Gram-positive bacteria (e.g., MRSA) and fungi.

-

Mechanism A (Uncoupling): Lipophilic, weakly acidic 2-arylpyrroles can act as protonophores, disrupting the transmembrane proton gradient (

pH) essential for ATP synthesis (oxidative phosphorylation uncoupling). -

Mechanism B (UPPP Inhibition): Recent studies suggest inhibition of undecaprenyl pyrophosphate phosphatase (UPPP), a critical enzyme in bacterial cell wall biosynthesis.

Anti-Inflammatory: COX-2 Selectivity

Certain 1,2-diarylpyrrole derivatives have shown high selectivity for Cyclooxygenase-2 (COX-2). The 2-aryl group fits into the larger hydrophobic side pocket of COX-2, which is absent in COX-1, reducing gastrointestinal side effects.

Part 3: Structure-Activity Relationship (SAR) Analysis

The SAR of 2-aryl-1H-pyrroles is highly position-dependent. The following diagram illustrates the consensus rules derived from high-potency analogs.

Caption: Consensus Structure-Activity Relationship (SAR) for 2-aryl-1H-pyrrole derivatives across major therapeutic classes.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 2-Arylpyrroles via Modified Paal-Knorr

Context: While traditional Paal-Knorr uses 1,4-diketones, the synthesis of 2-aryl specific derivatives often requires a modified approach to ensure regioselectivity.

Reagents: Phenacyl bromide derivative, 1,3-dicarbonyl compound, Primary amine (or ammonium acetate). Workflow:

-

Reactants: Dissolve 1.0 eq of substituted phenacyl bromide and 1.2 eq of 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in THF.

-

Base Addition: Add 2.5 eq of NaH (60% dispersion) slowly at 0°C. Stir for 30 min, then warm to RT for 4h.

-

Cyclization: Treat the intermediate (without isolation) with 5.0 eq of Ammonium Acetate (

) in Acetic Acid at 90°C for 6h. -

Work-up: Pour into ice water. Precipitate is filtered, washed with water, and recrystallized from Ethanol/Water.

-

Validation:

-

1H NMR: Look for pyrrole CH signals (

6.0-7.0 ppm) and disappearance of methylene protons from phenacyl bromide. -

MS: Confirm molecular ion peak

.

-

Protocol 2: Tubulin Polymerization Assay (In Vitro)

Context: To verify the mechanism of anticancer derivatives.[1][2][3]

Materials: Purified bovine brain tubulin (>99%), GTP, fluorescence spectrophotometer. Steps:

-

Preparation: Prepare Tubulin buffer (80 mM PIPES pH 6.9, 2 mM

, 0.5 mM EGTA, 1 mM GTP). Keep on ice. -

Incubation: Add tubulin (final conc. 10

M) to a 96-well plate. Add test compound (dissolved in DMSO, final DMSO < 1%) at varying concentrations (0.1 - 10 -

Initiation: Transfer plate to 37°C in the spectrophotometer.

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Data Analysis: Plot Absorbance vs. Time.

-

Self-Validation: The negative control must show a sigmoidal polymerization curve. An active 2-arylpyrrole will suppress the plateau height and lag phase similar to CA-4.

-

Part 5: Data Summary & Visualization

Key Compound Activity Profile[1][2][10][11][12][13]

| Compound Class | R1 (N) | R2 (C2-Aryl) | R3/R4 | Target | IC50 / MIC | Ref |

| Anticancer | H | 3,4,5-trimethoxyphenyl | 3-CN, 4-OMe-Ph | Tubulin/HeLa | 45 nM | [1, 2] |

| Anticancer | Methyl | 4-Chlorophenyl | 3-COOMe | EGFR Kinase | 120 nM | [3] |

| Antibacterial | H | 2,4-Dichlorophenyl | 4-Br, 5-CF3 | MRSA | 0.5 | [4] |

| Anti-inflam. | Phenyl | 4-SO2Me-Phenyl | 5-Phenyl | COX-2 | 0.08 | [5] |

Mechanism of Action: Apoptosis Induction[9][10][15]

Caption: Mechanistic pathway of 2-arylpyrrole-induced apoptosis via tubulin destabilization.

References

-

Wang, L., et al. (2015). "Synthesis and Biological Evaluations of 1,2-Diaryl Pyrroles as Analogues of Combretastatin A-4." Chemical Biology & Drug Design. Link

-

Mateev, E., et al. (2022). "Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances." Journal of Pharmacy & Pharmaceutical Sciences. Link

-

Metwally, K., et al. (2024).[4] "Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review." Current Medicinal Chemistry. Link

-

Raimondi, M.V., et al. (2006). "Synthesis and antimicrobial activity of new 2-arylpyrrole derivatives." European Journal of Medicinal Chemistry. Link

-

Dannhardt, G., & Kiefer, W. (2001). "Cyclooxygenase inhibitors—current status and future prospects." European Journal of Medicinal Chemistry. Link

-

Li, Y., et al. (2024). "Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives." Chemical Biology & Drug Design. Link

Sources

- 1. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluations of 1,2-Diaryl Pyrroles as Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]

An In-depth Technical Guide to the Safe Handling of 2-(2-Fluorophenyl)-1H-pyrrole (CAS Number 912361-55-8)

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Inferred Hazard Profile

-

Chemical Name: 2-(2-Fluorophenyl)-1H-pyrrole

-

CAS Number: 912361-55-8

-

Molecular Formula: C₁₀H₈FN

Inferred GHS Hazard Classification

Based on the hazard classifications of structurally related compounds, 2-(2-Fluorophenyl)-1H-pyrrole should be handled as a substance with the potential for significant health effects. The GHS classifications for a close structural analog, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, are presented below and should be considered as a provisional guide.[1]

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | GHS07 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | GHS07 |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 |

Risk Assessment and Causality of Precautionary Measures

Given the unknown specific toxicity of 2-(2-Fluorophenyl)-1H-pyrrole, a rigorous risk assessment is mandatory before any handling. The fluorophenyl and pyrrole moieties suggest potential for biological activity and metabolic transformation into reactive intermediates. The primary risks are associated with accidental inhalation of airborne powder, skin and eye contact, and ingestion. The following protocols are designed to mitigate these risks by establishing multiple layers of containment and personal protection.

Standard Operating Procedure for Safe Handling

This protocol outlines the essential steps for safely handling 2-(2-Fluorophenyl)-1H-pyrrole in a laboratory setting. The causality behind these steps is to minimize exposure through all potential routes.

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of solid 2-(2-Fluorophenyl)-1H-pyrrole must be conducted in a certified chemical fume hood to control airborne particulates.

| Item | Specification | Rationale |

| Gloves | Nitrile or neoprene gloves, double-gloved | To prevent skin contact. Double-gloving is recommended for potent compounds.[2] |

| Eye Protection | Tightly fitting safety goggles with side-shields | To protect eyes from splashes and airborne particles.[2] |

| Lab Coat | Flame-resistant lab coat with tight cuffs | To protect skin and personal clothing from contamination. |

| Respiratory | Use within a fume hood. If a fume hood is not available, a full-face respirator is necessary.[2] | To prevent inhalation of the compound. |

Weighing and Aliquoting Protocol

-

Preparation: Designate a specific area within the chemical fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

-

Tare Weighing: Place a clean, tared weigh boat on an analytical balance inside the fume hood.

-

Dispensing: Carefully dispense the solid compound into the weigh boat using a dedicated spatula. Avoid creating dust. If the compound is a fine powder, consider wetting it with a suitable solvent if compatible with the downstream application to prevent aerosolization.

-

Dissolution: Place the weigh boat containing the compound into the receiving flask. Use a small amount of the desired solvent to rinse the weigh boat and spatula to ensure a quantitative transfer.

-

Cleanup: All disposable materials that have come into contact with the compound (e.g., weigh boat, bench paper, gloves) must be disposed of as hazardous chemical waste.[2]

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Spill Response Workflow

Caption: Workflow for Chemical Spill Response.

Step-by-Step Spill Cleanup Procedure

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or generates significant dust.

-

Don PPE: Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and if outside a fume hood, a respirator.

-

Containment: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, use an inert absorbent material from a spill kit.

-

Cleanup: Carefully collect the absorbed material or covered solid using a scoop or forceps and place it into a sealed container labeled as hazardous waste.[1][2]

-

Decontamination: Clean the spill area with soap and water, followed by a suitable solvent if necessary.

-

Disposal: Dispose of all cleanup materials as hazardous chemical waste.

Emergency Procedures

Based on data for similar compounds, the following first-aid measures are recommended.[2]

| Exposure Route | First-Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus and full protective clothing.[2]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for hazardous chemical waste. Do not allow the material to enter drains or the environment.[2]

References

- Apollo Scientific. (2023, March 12). Safety Data Sheet for 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde.

- Thermo Fisher Scientific. (2010, November 9). Safety Data Sheet for 1H-Pyrrole.

- Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet for Vonoprazan Impurity 5.

-

Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for Pyrrole. Retrieved from [Link]

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for a related pyrrole compound.

- Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheet for Vonoprazan Carbaldehyde Impurity.

- Resene. (n.d.). Safety Data Sheet.

- Kao Chemicals. (2015, May 11). Safety Data Sheet.

-

PubChem. (n.d.). 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]

Sources

Mechanistic Architectures of Pyrrole-Based Enzyme Inhibitors: A Technical Guide

Executive Summary

The pyrrole ring—a five-membered, electron-rich aromatic heterocycle—is not merely a structural connector; it is a "privileged scaffold" that actively dictates the thermodynamic and kinetic profiles of enzyme inhibitors. From the cholesterol-lowering efficacy of Atorvastatin to the multi-kinase targeting of Sunitinib , the pyrrole core facilitates unique binding modalities, including

This guide deconstructs the mechanism of action (MoA) of pyrrole-based inhibitors, moving beyond basic "lock and key" models to explore electronic desolvation, transition state mimicry, and residence time optimization.

Part 1: The Pyrrole Pharmacophore & Binding Modalities

To design or analyze a pyrrole-based inhibitor, one must first understand the electronic landscape of the core. Pyrrole is

Electronic & Steric Drivers

-

-

-

Hydrogen Bonding:

-

Donor: The N-H of an unsubstituted (

) pyrrole is a strong hydrogen bond donor ( -

Acceptor: Conversely, the ring carbons are susceptible to electrophilic attack, but the ring itself is a poor H-bond acceptor due to the delocalization of the nitrogen lone pair.

-

-

Vectorial Display: The planar geometry allows for substituents at the 2, 3, 4, and 5 positions to be displayed at defined angles, perfect for filling hydrophobic sub-pockets.

Interaction Map (Sunitinib Case Study)

Sunitinib (Sutent) utilizes a pyrrole-indolinone core to inhibit Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR.[1] It functions as an ATP-competitive inhibitor.[2]

Figure 1: Mechanistic interaction map of Sunitinib within the kinase ATP-binding pocket. The pyrrole core is critical for hinge region hydrogen bonding and orienting the molecule into the hydrophobic back pocket.

Part 2: Mechanistic Modalities

Type I vs. Type II Kinase Inhibition

Pyrrole-based kinase inhibitors often exploit specific conformational states of the enzyme.

-

Type I (Active Conformation): The inhibitor binds when the aspartate-phenylalanine-glycine (DFG) motif is "in" (active). The pyrrole mimics the adenine ring of ATP.

-

Type II (Inactive Conformation): Sunitinib, for example, can bind to the "DFG-out" conformation in KIT kinase. The pyrrole core anchors at the hinge, while substituents extend into the allosteric pocket exposed only when the activation loop is inactive. This stabilizes the enzyme in a non-productive state.

Transition State Mimicry (Atorvastatin)

In HMG-CoA reductase inhibition, the pyrrole does not mimic the substrate's chemistry but rather its geometry .

-

The Scaffold: Atorvastatin features a penta-substituted pyrrole.

-

The Mechanism: The pyrrole acts as a rigid spacer. It positions a dihydroxy acid side chain (which mimics the HMG-CoA transition state) into the catalytic site, while the bulky phenyl and isopropyl groups on the pyrrole ring occupy a large hydrophobic pocket. This prevents the enzyme from closing its "flap" domain, effectively locking it open and inactive.

Part 3: Experimental Validation Protocols

As a scientist, you must validate these mechanisms using robust assays. We focus here on determining the Mode of Inhibition and Potency (

Protocol: Biochemical Determination (Fluorescence Polarization)

This protocol validates competitive binding (e.g., for a kinase).

Prerequisites:

-

Recombinant Kinase (e.g., VEGFR2).

-

Fluorescent Tracer (ATP-site binder).

Workflow:

-

Enzyme Titration: Determine the

of the tracer for the enzyme to select the optimal enzyme concentration (usually -

Inhibitor Preparation: Prepare a 10-point dose-response curve of the pyrrole inhibitor in DMSO (ensure final DMSO < 1%).

-

Competition:

-

Mix Enzyme + Tracer + Inhibitor.

-

Incubate for 60 minutes at RT (equilibrium is critical).

-

-

Readout: Measure Fluorescence Polarization (mP). High mP = Tracer Bound; Low mP = Tracer Displaced by Inhibitor.

-

Analysis: Fit data to the four-parameter logistic equation.

Data Presentation Table:

| Parameter | Description | Relevance to Pyrrole Inhibitor |

|---|

|

Protocol: Residence Time ( ) Analysis

Potency (

-

Method: Surface Plasmon Resonance (SPR) or Jump-Dilution Enzymology.

-

Logic: A long residence time (

) indicates the inhibitor stays bound longer, which is often more predictive of in vivo efficacy than

Figure 2: Standardized workflow for determining inhibitory constants, emphasizing the equilibrium phase often neglected in rapid screening.

Part 4: Rational Design & SAR Strategy

When optimizing a pyrrole scaffold, the following Structure-Activity Relationship (SAR) rules generally apply:

-

N1-Substitution:

-

Unsubstituted (

): Essential if the target requires a H-bond donor (e.g., kinase hinge). -

Substituted (

-alkyl/aryl): Removes H-bond donor capability but can improve solubility and reach solvent-exposed regions.

-

-

C2/C5 Positions:

-

Ideal for attaching "warheads" or bulky aromatic groups to induce

-stacking. -

Symmetry can be exploited (e.g., 2,5-dimethylpyrrole) to lock conformation.

-

-

C3/C4 Positions:

-

Often used for solubilizing groups (amines, carboxylic acids) to prevent the highly lipophilic pyrrole from aggregating.

-

Metabolic Liability Warning

Pyrrole rings are electron-rich and susceptible to oxidation by Cytochrome P450s, leading to reactive metabolites (e.g., electron-deficient iminium ions).

-

Mitigation: Block metabolically labile sites (C2/C5) with fluorine or methyl groups to improve metabolic stability.

References

-

Gajiwala, K. S., et al. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Proceedings of the National Academy of Sciences. Link

-

Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors. Clinical Cancer Research. Link

-

Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science. Link

-

Cer, R., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research. Link

-

Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery. Link

Sources

- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 2. Sunitinib - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

structure-activity relationship (SAR) of fluorophenyl-pyrrole compounds

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorophenyl-Pyrrole Compounds

Executive Summary

The confluence of the pyrrole scaffold, a privileged structure in medicinal chemistry, and the strategic incorporation of fluorine has given rise to a potent class of molecules: the fluorophenyl-pyrrole compounds.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing these compounds, with a primary focus on their application as anticancer and antimicrobial agents. We will dissect the causal relationships between specific structural modifications—particularly the position and nature of fluorine substitution on the phenyl ring—and the resulting biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the rational design, synthesis, and evaluation of this promising chemical class. We will explore key synthetic methodologies, provide detailed experimental protocols for biological evaluation, and present visual summaries of SAR principles to guide future discovery efforts.

Introduction: The Strategic Alliance of Pyrrole and Fluorine

The pyrrole ring is a five-membered nitrogen-containing heterocycle that serves as a cornerstone in medicinal chemistry.[2][3][4] Its prevalence in both natural products and blockbuster synthetic drugs, such as Atorvastatin and Sunitinib, underscores its importance as a "privileged scaffold."[5] The pyrrole core's unique electronic properties and its ability to engage in various non-covalent interactions make it an ideal framework for designing targeted therapeutics.[6]

Parallel to the rise of heterocyclic chemistry has been the recognition of fluorine as a transformative element in drug design.[7][8] The introduction of fluorine is rarely a trivial substitution. Its high electronegativity and small van der Waals radius allow it to profoundly influence a molecule's physicochemical properties.[9][10] Strategically placed fluorine atoms can:

-

Enhance Metabolic Stability: By blocking sites of oxidative metabolism (e.g., P450 enzymes), fluorine can increase a drug's half-life.[9][10]

-

Modulate Lipophilicity: Fluorine substitution can increase lipophilicity, which may improve membrane permeability and cell penetration.[11]

-

Increase Binding Affinity: The strong carbon-fluorine bond can participate in favorable orthogonal multipolar interactions with protein targets, enhancing binding affinity and potency.[7][10]

-

Alter pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, influencing a compound's ionization state and bioavailability.[10]

The combination of these two powerful motifs—the versatile pyrrole scaffold and the property-modulating fluorine atom—creates a synergistic platform for developing highly effective and targeted therapeutic agents. This guide delves into the specific SAR principles that have emerged from the study of fluorophenyl-pyrrole compounds.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of fluorophenyl-pyrrole compounds is exquisitely sensitive to their substitution patterns. The position of the fluorophenyl moiety on the pyrrole ring, the number and location of fluorine atoms on the phenyl ring, and the nature of other substituents all play critical roles.

Anticancer Activity: Targeting Protein Kinases

A major therapeutic application for fluorophenyl-pyrrole compounds is in oncology, particularly as inhibitors of protein kinases.[12][13] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[14] Pyrrole-based structures, such as Sunitinib, are known to target the ATP-binding pocket of kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[15]

Key SAR Insights for Kinase Inhibition:

-

Role of the Fluorophenyl Group: The fluorophenyl group often serves as a key hydrophobic moiety that anchors the inhibitor within the ATP-binding site. The fluorine atom itself can form specific interactions that enhance potency.

-

Positional Importance of Fluorine: The placement of fluorine on the phenyl ring is critical. For many kinase inhibitors, a fluorine atom at the para or meta position of the phenyl ring leads to optimal activity. For instance, in a series of pyrrolo[2,3-d]pyrimidines, the presence of halogens on the anilino moiety was found to be pivotal for dual EGFR and Aurora kinase inhibition.[2]

-

Trifluoromethyl (CF3) Groups: The substitution of a single fluorine with a trifluoromethyl group can dramatically alter activity. The CF3 group is significantly more lipophilic and can occupy larger hydrophobic pockets within the kinase domain. Pyrrole derivatives bearing trifluoromethylphenyl groups have shown potent inhibitory activity against various kinases.[2][12]

-

Substituents on the Pyrrole Ring: Modifications to the pyrrole ring itself are crucial for tuning selectivity and potency. For example, fusing the pyrrole with other heterocyclic rings (e.g., pyrimidine to form a pyrrolopyrimidine) can introduce additional hydrogen bond donors and acceptors, leading to enhanced and more specific interactions with the target kinase.[2][16]

The following workflow illustrates the typical process of designing, synthesizing, and evaluating these compounds.

Caption: High-level workflow for the development of fluorophenyl-pyrrole kinase inhibitors.

Table 1: Representative SAR Data for Pyrrole-Based Kinase Inhibitors

| Compound ID | Core Scaffold | R1 (on Phenyl Ring) | Target Kinase | IC50 (nM) | Citation(s) |

| Comp-A | Pyrrolo[3,2-c]pyridine | 3,5-bis(trifluoromethyl) | FMS Kinase | 60 | [2] |

| Comp-B | Pyrrolo[3,2-c]pyridine | 3-(trifluoromethyl) | FMS Kinase | 30 | [2] |

| Comp-C | Pyrrolo[2,3-d]pyrimidine | 4-chloro | VEGFR-2 | 11.9 | [2] |

| Comp-D | Pyrrolo[2,3-d]pyrimidine | 4-fluoro | VEGFR-2 | 13.6 | [2] |

| Comp-E | Quinazoline | N-(3-fluorophenyl) | Aurora Kinase B | <1 | [16][17] |

This table is a synthesized representation based on trends reported in the cited literature and is for illustrative purposes.

Antimicrobial Activity

Fluorophenyl-pyrrole derivatives have also demonstrated significant potential as antimicrobial agents, active against a range of bacteria and fungi.[18][19][20][21][22] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.[23]

Key SAR Insights for Antimicrobial Activity:

-

Broad Spectrum Activity: Many fluorinated pyrrole compounds exhibit a broad spectrum of activity. For example, certain trifluoromethyl-substituted dihydro-pyrrol-2-ones have shown efficacy against both Gram-positive and Gram-negative bacteria as well as yeasts.[3][24]

-

Impact of Fluorine Position: The position of the fluorine atom influences not just potency but also the spectrum of activity. For example, a 1-(4-Fluorophenyl) substitution on a pyrrole ring, when combined with other specific aromatic groups, led to potent anti-proliferative activity in cancer cell lines, suggesting that this motif can be tuned for different biological targets.

-

Hydrophobicity and Membrane Interaction: The lipophilic character imparted by the fluorophenyl group can facilitate the compound's ability to penetrate bacterial cell walls and membranes. This is a critical first step for intracellular action.

-

Target-Specific Interactions: For compounds that inhibit specific enzymes like DNA gyrase or enoyl-ACP reductase, the fluorophenyl group makes critical contacts within the enzyme's active site, often in hydrophobic sub-pockets.[23]

The following diagram summarizes the key SAR principles for both anticancer and antimicrobial activities.

Caption: Key SAR principles for fluorophenyl-pyrrole compounds in different therapeutic areas.

Experimental Methodologies

The translation of SAR hypotheses into tangible lead compounds requires robust and reproducible experimental protocols. The following sections detail representative methods for the synthesis and biological evaluation of fluorophenyl-pyrrole derivatives.

Protocol: Synthesis of a 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole Derivative

This protocol describes a classic Paal-Knorr pyrrole synthesis, a reliable method for constructing the pyrrole ring.[25]

Objective: To synthesize a representative fluorophenyl-pyrrole compound.

Materials:

-

4-Fluoroaniline

-

Acetoin (3-hydroxy-2-butanone)

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Magnesium sulfate (MgSO4)

-

Standard laboratory glassware and magnetic stirrer/hotplate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroaniline (1.11 g, 10 mmol) and acetoin (0.88 g, 10 mmol).

-

Solvent and Catalyst Addition: Add 50 mL of toluene to the flask, followed by a catalytic amount of p-toluenesulfonic acid (approx. 190 mg, 0.1 mmol).

-

Reflux: Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1M sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).

-

Characterization: Combine the pure fractions, evaporate the solvent, and characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound stock solution (in DMSO)

-

Kinase assay buffer

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-Allophycocyanin (SA-APC) conjugate

-

384-well microplate

-

Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Step-by-Step Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Then, further dilute into the kinase assay buffer to the desired final concentrations (e.g., 100 µM to 1 nM).

-

Reaction Mixture Preparation: In a 384-well plate, add 2 µL of the diluted test compound.

-

Enzyme and Substrate Addition: Add 4 µL of a solution containing the VEGFR-2 enzyme and the biotinylated peptide substrate to each well. Incubate for 10 minutes at room temperature.

-

Initiation of Reaction: Initiate the kinase reaction by adding 4 µL of ATP solution to each well. The final ATP concentration should be close to its Km value for the enzyme.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Stop the reaction by adding 5 µL of a detection mixture containing the Eu-labeled antibody and the SA-APC conjugate in a TR-FRET quench buffer.

-

Signal Reading: Incubate the plate for another 60 minutes at room temperature to allow for the detection reagents to bind. Read the TR-FRET signal on a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Future Perspectives and Conclusion

The fluorophenyl-pyrrole scaffold has firmly established itself as a versatile and potent platform in modern drug discovery. The structure-activity relationships explored in this guide highlight a clear rationale for the continued development of these compounds. The strategic placement of fluorine on the phenyl ring provides a powerful tool to fine-tune potency, selectivity, and pharmacokinetic properties, addressing common challenges in drug development.[9][11]

Future research should focus on several key areas:

-

Kinase Selectivity: While many potent inhibitors have been developed, achieving high selectivity against a specific kinase over closely related family members remains a challenge. Novel substitutions on the pyrrole core could confer this desired selectivity.

-

Overcoming Resistance: As with all targeted therapies, acquired resistance is a significant clinical hurdle. Designing next-generation fluorophenyl-pyrrole compounds that can inhibit resistant mutants of target proteins is a critical goal.

-

Exploring New Targets: While kinases and microbial enzymes have been the primary focus, the unique properties of this scaffold suggest it could be effective against other target classes, such as proteases, ion channels, or epigenetic targets.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI Search.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. PubMed.

- Fluorinated Building Blocks in Drug Design: Why They Matter. (n.d.). Apollo Scientific.

- Ni, C., & Hu, J. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- The role of fluorine in medicinal chemistry. (n.d.). Semantic Scholar.

- Novel substituted pyrrole derivatives and SAR activity. (n.d.). ResearchGate.

- Bioactive pyrrole-based compounds with target selectivity. (n.d.). PMC - NIH.

- Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol.

- Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (n.d.). MDPI.

- Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (n.d.). ResearchGate.

- Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. (n.d.). Bentham Science.

- Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). PMC.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. (n.d.). ResearchGate.

- Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. (2025). PMC.

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). PMC.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed.

- Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Uthale, D.A., Shinde, V. R., & Dol, H. S. (n.d.). Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. International Journal of Current Research.

- Synthesis, characterization and biological activity of novel pyrrole compounds. (2026). ResearchGate.

- Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. (2024). PubMed.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PMC.

- (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (n.d.). Semantic Scholar.

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Google Vertex AI Search.

- Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. (2024). PubMed.

- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI.

- Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. (n.d.). PubMed.

- Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. (2013). PMC - NIH.

- Pyrrole: An insight into recent pharmacological advances with structure activity relationship. (2018). PubMed.

- Bioactive pyrrole-based compounds with target selectivity. (n.d.). ResearchGate.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI.

- Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. (2017). ResearchGate.

- Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). PMC.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. apolloscientific.co.uk [apolloscientific.co.uk]

- 10. tandfonline.com [tandfonline.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. researchgate.net [researchgate.net]

- 13. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cancertreatmentjournal.com [cancertreatmentjournal.com]

- 15. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives | International Journal of Current Research [journalcra.com]

- 20. researchgate.net [researchgate.net]

- 21. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

In Silico Modeling of 2-(2-fluorophenyl)-1H-pyrrole Interactions: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth technical exploration of the in silico modeling of 2-(2-fluorophenyl)-1H-pyrrole interactions with a relevant biological target. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but a strategic and validated workflow. We will delve into the rationale behind key decisions, ensuring a robust and reproducible computational study.

Introduction: The Significance of the Fluorophenyl-Pyrrole Scaffold

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom to the phenyl ring, as in 2-(2-fluorophenyl)-1H-pyrrole, can significantly modulate a molecule's physicochemical properties. Fluorine's high electronegativity and small size can enhance metabolic stability, binding affinity, and membrane permeability.[3] These characteristics make fluorinated compounds particularly attractive in modern drug discovery.

While the specific biological targets of 2-(2-fluorophenyl)-1H-pyrrole are not extensively documented in publicly available literature, a closely related compound, Vonoprazan (TAK-438), offers a compelling case study. Vonoprazan, which features a 5-(2-fluorophenyl)-1H-pyrrole core, is a potent potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+,K+-ATPase.[4][5] This enzyme is responsible for the final step in gastric acid secretion.[6] Given the shared fluorophenyl-pyrrole moiety, we will utilize the H+,K+-ATPase as our target protein to illustrate a rigorous in silico modeling workflow. This approach not only provides a tangible example but also highlights a pathway for investigating novel pyrrole derivatives.

The In Silico Modeling Workflow: A Strategic Overview

Our workflow is designed to be a self-validating system, progressing from broad, rapid screening methods to more computationally intensive and accurate predictions of binding affinity and stability. This multi-step process ensures that computational resources are used efficiently and that the results are increasingly reliable.

Caption: A multi-phase workflow for the in silico modeling of ligand-protein interactions.

Phase 1: Target Identification, Preparation, and Molecular Docking

The initial phase focuses on preparing the necessary molecular structures and performing a preliminary assessment of the binding interaction through molecular docking.

Target Identification and Preparation

Our target is the gastric H+,K+-ATPase, a proton pump responsible for acidifying the stomach. A suitable crystal structure is essential for accurate modeling.

Protocol: Target Preparation

-

Obtain Crystal Structure: Download the crystal structure of the H+,K+-ATPase from the Protein Data Bank (PDB). For this guide, we will use a representative structure of a related proton pump, as a high-resolution structure of H+,K+-ATPase in a relevant conformation may be limited. A suitable proxy can often be found by searching for homologous structures.

-

Pre-processing: Utilize molecular modeling software (e.g., Schrödinger Maestro, MOE, or UCSF Chimera) to prepare the protein. This involves:

-

Removing water molecules that are not involved in the binding interaction.

-

Adding hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

-

Assigning correct bond orders and protonation states of residues at a physiological pH.

-

Repairing any missing side chains or loops in the protein structure.

-

-

Grid Generation: Define the binding site for the docking calculations. This is typically centered on the location of a co-crystallized ligand or identified through binding site prediction algorithms. A docking grid is then generated within this defined volume.

Ligand Preparation

The 2-(2-fluorophenyl)-1H-pyrrole molecule must be prepared in a three-dimensional format with correct stereochemistry and protonation states.

Protocol: Ligand Preparation

-

2D to 3D Conversion: Draw the 2D structure of 2-(2-fluorophenyl)-1H-pyrrole using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure.

-

Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., OPLS, MMFF94) to obtain a low-energy conformation.

-

Tautomer and Protonation State Generation: Generate possible tautomers and protonation states at physiological pH. For 2-(2-fluorophenyl)-1H-pyrrole, the pyrrole nitrogen can be protonated or deprotonated, though the neutral form is most likely under physiological conditions.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein. It is a computationally efficient method for initial screening and hypothesis generation.

Protocol: Molecular Docking

-

Select Docking Software: Choose a well-validated docking program such as AutoDock, GOLD, or Glide.

-

Configure Docking Parameters: Set the parameters for the docking run, including the number of poses to generate and the scoring function to use. Given the presence of a halogen, it is beneficial to use a scoring function that can account for halogen bonding, if available.[7]

-

Run Docking Simulation: Dock the prepared 2-(2-fluorophenyl)-1H-pyrrole into the prepared grid of the H+,K+-ATPase.

-

Analyze Docking Poses: Visually inspect the top-ranked docking poses. Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds between the fluorine atom and electron-rich regions of the protein. The docking results will provide an initial estimate of the binding affinity (docking score).

Phase 2: Molecular Dynamics Simulations for Dynamic Refinement

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, accounting for flexibility and the influence of solvent.

Caption: Workflow for setting up and running a Molecular Dynamics simulation.

Protocol: Molecular Dynamics Simulation

-

System Setup:

-

Select the most promising docking pose of the 2-(2-fluorophenyl)-1H-pyrrole-H+,K+-ATPase complex.

-

Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Parameterization: Assign a suitable force field for both the protein (e.g., AMBER, CHARMM) and the ligand. For the fluorinated ligand, a general force field like GAFF can be used, with partial charges derived from quantum mechanical calculations (e.g., RESP charges).

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.

-

Run a series of equilibration steps, gradually releasing the restraints to allow the system to relax.

-

-

Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to allow for adequate sampling of the conformational space.

Phase 3: Binding Free Energy Calculations

MD simulations provide trajectories that can be used to calculate the binding free energy, a more accurate measure of binding affinity than docking scores.

MM/PBSA and MM/GBSA Methods

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating binding free energies from MD trajectories.

Protocol: MM/PBSA or MM/GBSA Calculation

-

Trajectory Extraction: Extract snapshots of the protein-ligand complex from the production MD trajectory.

-

Energy Calculations: For each snapshot, calculate the following energy terms:

-

The potential energy of the complex, protein, and ligand in the gas phase (molecular mechanics term).

-

The solvation free energy, which is composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area).

-

-

Binding Free Energy Calculation: The binding free energy is then calculated by taking the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.

Phase 4: Data Interpretation and Validation

Quantitative Data Summary

| Metric | Description | Example Value |

| Docking Score | Estimated binding affinity from molecular docking (e.g., kcal/mol). | -8.5 |

| Binding Free Energy (ΔG) | Calculated binding affinity from MM/PBSA or MM/GBSA (kcal/mol). | -12.3 ± 1.5 |

| Key Interacting Residues | Amino acids in the binding pocket that form significant interactions with the ligand. | Tyr801, Phe227, Cys813 |

| RMSD | Root Mean Square Deviation of the ligand and protein backbone over the MD simulation, indicating stability. | Ligand: 1.5 Å, Protein: 2.0 Å |

| RMSF | Root Mean Square Fluctuation of protein residues, highlighting flexible regions. | High fluctuations in loop regions. |

Mechanistic Insights from Fluorine Interactions

The presence of the fluorine atom on the phenyl ring warrants special attention during the analysis. The high electronegativity of fluorine can lead to favorable orthogonal multipolar interactions with electron-rich aromatic rings of residues like tyrosine, phenylalanine, and tryptophan. Furthermore, fluorine can influence the local water network within the binding pocket, which can have significant enthalpic and entropic contributions to the binding affinity. Analysis of the MD trajectory should include an examination of the water molecules in the vicinity of the fluorophenyl group to identify any stable, ordered water networks.

Conclusion

This in-depth technical guide outlines a robust and scientifically sound workflow for the in silico modeling of 2-(2-fluorophenyl)-1H-pyrrole interactions, using the H+,K+-ATPase as a physiologically relevant target. By progressing from rapid initial screening with molecular docking to more rigorous and dynamic analysis with molecular dynamics simulations and binding free energy calculations, researchers can gain valuable insights into the potential binding modes, affinities, and mechanisms of action of novel fluorinated pyrrole derivatives. The ultimate goal of such computational studies is to generate testable hypotheses that can accelerate the discovery and development of new therapeutic agents.

References

-

Bioactive pyrrole-based compounds with target selectivity. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 14(12), 6425-6430. [Link]

-

Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). (2012). Journal of Medicinal Chemistry, 55(9), 4445-4459. [Link]

-

Wehrhan, L., & Keller, B. G. (2024). Fluorinated Protein-Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B, 128(25), 5925-5934. [Link]

-

Arikawa, Y., Nishida, H., Kurasawa, O., Hasuoka, A., Hirase, K., Inatomi, N., ... & Kajino, M. (2012). Discovery of a novel pyrrole derivative, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438), as a potassium-competitive acid blocker (P-CAB). Journal of medicinal chemistry, 55(9), 4445-4459. [Link]

-

Jorgensen, W. L., & Thomas, L. L. (2008). Perspective on free-energy perturbation calculations for ligand-protein binding. Journal of chemical theory and computation, 4(6), 869-876. [Link]

-

Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., ... & Mathew, B. (2022). FDA-approved trifluoromethyl group-containing drugs: a review of 20 years. Processes, 10(11), 2285. [Link]

-

Sun, H., Li, Y., Tian, S., Xu, L., & Hou, T. (2018). Assessing the performance of MM/PBSA and MM/GBSA methods. 4. Accuracies of MM/PBSA and MM/GBSA methodologies evaluated by various simulation protocols. Physical Chemistry Chemical Physics, 20(39), 25177-25190. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjptonline.org [rjptonline.org]

- 3. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biosynth.com [biosynth.com]

- 6. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN113845459A - Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]

Whitepaper: Strategic Identification of Therapeutic Targets for 2-(2-Fluorophenyl)-1H-Pyrrole Analogues

The 2-(2-Fluorophenyl)-1H-Pyrrole Scaffold: A Nexus of Therapeutic Potential

The pyrrole ring is a fundamental aromatic heterocycle found in many natural products and clinically approved drugs.[1][2] The specific introduction of a 2-(2-fluorophenyl) substituent creates a unique chemical entity. The fluorophenyl group can engage in various non-covalent interactions, including hydrogen bonding and halogen bonding, while influencing the overall lipophilicity and metabolic stability of the molecule. This fine-tuning of physicochemical properties is a key reason for the scaffold's success.

The documented bioactivities of its analogues are remarkably diverse, spanning anticancer, anti-inflammatory, antimicrobial, and anti-secretory effects.[2][3][4][5] This versatility suggests that the core scaffold can be decorated to achieve selective interaction with multiple distinct classes of biological targets. This guide will focus on the most compelling of these targets, categorized by their mechanism and therapeutic area.

Target Class I: Disruption of Oncogenic Signaling & Cell Division

The most extensively researched application for pyrrole analogues is in oncology.[3] These compounds have been shown to interfere with fundamental processes of cancer cell proliferation and survival, primarily through the inhibition of protein kinases and the disruption of the cellular cytoskeleton.

Target: Receptor Tyrosine Kinases (EGFR & VEGFR)

Expert Rationale: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are canonical targets in oncology. Their overactivity drives cell proliferation, survival, and angiogenesis—the formation of new blood vessels to supply tumors.[6] Pyrrole derivatives have been successfully designed as competitive inhibitors that block the ATP-binding site of these kinases, thereby halting downstream signaling.[7]

Mechanism of Action: Analogues containing the pyrrole scaffold can mimic the purine ring of ATP, establishing key hydrogen bonds and hydrophobic interactions within the kinase domain. This competitive inhibition prevents receptor autophosphorylation and activation, effectively silencing the pro-growth and pro-angiogenic signals.[6][7]

Experimental Validation Workflow: A multi-step process is required to confirm a compound as a potent and selective EGFR/VEGFR inhibitor.

Caption: Workflow for validating a candidate kinase inhibitor.

Protocol: Western Blot for Downstream Pathway Inhibition

-

Cell Culture: Seed cancer cells known to overexpress the target receptor (e.g., A549 for EGFR) in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation: Replace media with serum-free media for 12-24 hours to reduce basal receptor activity.

-

Compound Treatment: Treat cells with various concentrations of the pyrrole analogue (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a vehicle control (e.g., DMSO).

-

Ligand Stimulation: Stimulate the receptor by adding its cognate ligand (e.g., EGF for EGFR) for 15 minutes.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against the phosphorylated receptor (e.g., anti-pEGFR Tyr1068) and total receptor (anti-EGFR). An antibody for a housekeeping protein (e.g., β-actin) should also be used as a loading control.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize bands using an ECL substrate and an imaging system. A dose-dependent decrease in the phosphorylated receptor signal, without a change in the total receptor level, validates cellular target inhibition.

Target: Tubulin Polymerization

Expert Rationale: Microtubules, polymers of αβ-tubulin heterodimers, are critical for forming the mitotic spindle during cell division.[8] Agents that disrupt microtubule dynamics are highly effective anticancer drugs. Certain pyrrole derivatives have been identified as potent antimitotic agents that function by inhibiting tubulin polymerization.[9] This mechanism is particularly effective against the rapidly dividing cells characteristic of cancer.

Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin.[9] This binding event prevents the tubulin dimers from polymerizing into microtubules. The resulting lack of functional microtubules triggers the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle and, ultimately, apoptosis.[8]

Experimental Validation Workflow:

Caption: Workflow for validating a tubulin polymerization inhibitor.

Protocol: Cell Cycle Analysis via Flow Cytometry

-

Cell Treatment: Seed a relevant cancer cell line (e.g., HeLa, HCT-116) in 6-well plates. Treat with the pyrrole analogue at its GI50 concentration (and multiples thereof) for a period corresponding to one cell cycle (e.g., 24 hours).

-

Cell Harvest: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Incubate for 30 minutes in the dark. Analyze the samples using a flow cytometer. A potent tubulin inhibitor will cause a significant accumulation of cells in the G2/M phase of the cell cycle, visible as a peak with 2N DNA content.

Target Class II: Exploiting Metabolic Dependencies

Cancer cells exhibit altered metabolism to fuel their rapid growth. Targeting key enzymes in these metabolic pathways presents a powerful therapeutic strategy.

Target: Dihydroorotate Dehydrogenase (DHODH)

Expert Rationale: DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of RNA and DNA.[10] While normal cells can use salvage pathways, many cancer cells are highly dependent on de novo synthesis, making DHODH an attractive therapeutic target. A specific quinoline-carboxyclic acid with a fluorobiphenyl group, structurally related to the topic scaffold, was shown to be a potent inhibitor of DHODH.[10]

Mechanism of Action: The compound acts as a direct inhibitor of the DHODH enzyme, blocking the conversion of dihydroorotate to orotate. This leads to the depletion of intracellular pools of uridine and cytidine triphosphates (UTP and CTP), starving the cell of essential precursors for nucleic acid synthesis and leading to cell death.[10]

Protocol: Uridine Rescue Assay

This self-validating experiment confirms that the compound's cytotoxicity is specifically due to the inhibition of the pyrimidine synthesis pathway.

-

Assay Setup: Seed cancer cells in 96-well plates.

-

Treatment Groups: Prepare four treatment groups:

-

Vehicle control (DMSO).

-

Pyrrole analogue at a cytotoxic concentration (e.g., 3x GI50).

-

Uridine alone (e.g., 100 µM).

-

Pyrrole analogue + Uridine.

-

-

Incubation: Treat the cells and incubate for 48-72 hours.

-

Viability Measurement: Assess cell viability using a standard method like MTT or CellTiter-Glo®.

-

Interpretation: If the compound's cytotoxic effect is significantly reversed or "rescued" by the addition of exogenous uridine, it provides strong evidence that the mechanism of action is via inhibition of the de novo pyrimidine synthesis pathway, upstream of uridine monophosphate (UMP) production.

Target: H+,K+-ATPase (Proton Pump)

Expert Rationale: While not an oncology target, this enzyme is a prime example of the scaffold's versatility. The H+,K+-ATPase is the proton pump in gastric parietal cells responsible for acidifying the stomach. Its inhibition is a cornerstone of treatment for acid-related disorders.

Mechanism and Precedent: The FDA-approved drug Vonoprazan (TAK-438) is a 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate.[5] It is a potassium-competitive acid blocker (P-CAB). Unlike proton pump inhibitors (PPIs) that bind irreversibly, Vonoprazan binds reversibly to the proton pump, competitively inhibiting the potassium ion, leading to a rapid, potent, and long-lasting inhibition of gastric acid secretion.[5] The existence of this drug provides a direct and powerful validation of the 2-(2-fluorophenyl)-1H-pyrrole scaffold for this target class.

Experimental Validation: The primary validation involves measuring the inhibition of acid production in isolated gastric glands or in vivo models.

Protocol: In Vivo Gastric Acid Secretion in Rats

-

Animal Model: Use male Sprague-Dawley rats, fasted overnight.

-

Anesthesia & Surgery: Anesthetize the animals and perform a laparotomy to expose the stomach. Ligate the pylorus and insert a catheter into the forestomach.

-

Compound Administration: Administer the test compound (or vehicle/positive control like Vonoprazan) intravenously or orally.

-

Gastric Lavage: After a set period (e.g., 2 hours), collect the gastric contents by lavage with saline.

-

Titration: Measure the volume of the collected fluid and determine the acid concentration by titrating with 0.01 N NaOH to a pH of 7.0.

-

Analysis: Calculate the total acid output. A significant reduction in acid output compared to the vehicle control indicates effective inhibition of the H+,K+-ATPase.

Summary Data Table

| Therapeutic Target | Therapeutic Area | Mechanism of Action | Key Validation Assays | Representative IC50/EC50 Range |

| EGFR / VEGFR | Oncology | ATP-Competitive Kinase Inhibition | In Vitro Kinase Assay, pEGFR Western Blot | Low nM to low µM |

| Tubulin | Oncology | Inhibition of Polymerization (Colchicine Site) | Tubulin Polymerization Assay, Cell Cycle Analysis | Low nM to low µM |

| DHODH | Oncology, Immunology | Inhibition of Pyrimidine Biosynthesis | DHODH Enzyme Assay, Uridine Rescue Assay | Mid nM to low µM |

| H+,K+-ATPase | Gastroenterology | Potassium-Competitive Inhibition | Isolated Gastric Gland Assay, In Vivo Acid Secretion | Low nM |

| ENPP1 | Immuno-Oncology | Inhibition of Phosphodiesterase Activity | ENPP1 Activity Assay, STING Pathway Reporter | Low nM[11] |

Conclusion and Strategic Outlook

The 2-(2-fluorophenyl)-1H-pyrrole scaffold is a validated starting point for the development of potent and selective modulators of diverse, high-value therapeutic targets. The evidence strongly supports its application in oncology through the inhibition of critical kinases and microtubule dynamics. Furthermore, the clinical success of Vonoprazan unequivocally demonstrates its utility for enzyme inhibition outside of oncology.

For drug development professionals, the path forward involves:

-

Library Synthesis: Creating a focused library of analogues by modifying substitution patterns on the pyrrole and phenyl rings to explore the structure-activity relationship (SAR) for each target class.

-

Target-Specific Screening: Employing the high-throughput versions of the validation assays described herein to screen the library and identify potent hits.

-

Selectivity Profiling: Screening promising hits against a panel of related targets (e.g., a broad kinase panel) to ensure selectivity and minimize off-target effects.

-

ADME/Tox Optimization: Iteratively modifying the chemical structure to improve pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and reduce potential toxicity.

By leveraging the inherent potential of this scaffold with a systematic and evidence-based approach to target validation, researchers can significantly accelerate the journey from chemical concept to clinical candidate.

References

-

ResearchGate. (n.d.). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety | Request PDF. Retrieved from ResearchGate. [Link]

-

Barreca, M. L., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. [Link]

-

MDPI. (n.d.). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. [Link]

-

Chen, S. F., et al. (n.d.). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390). SciSpace. [Link]

-

Wiley Online Library. (n.d.). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Wiley Online Library. [Link]

-

ResearchGate. (n.d.). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Retrieved from ResearchGate. [Link]

-

Massa, R., et al. (2015). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. [Link]

-

Kuznietsova, H. M., et al. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Biomedical Chemistry. [Link]

-

Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

MDPI. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

-

Singh, V., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

-

PubMed. (n.d.). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. PubMed. [Link]

-

ResearchGate. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from ResearchGate. [Link]

-

MDPI. (n.d.). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. MDPI. [Link]

-

Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative... as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry. [Link]

Sources

- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.unipa.it [iris.unipa.it]

- 9. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: A Senior Application Scientist's Guide to the Paal-Knorr Synthesis of Substituted Pyrrole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The Paal-Knorr synthesis, a classic reaction in organic chemistry, remains a highly relevant and powerful tool for the construction of substituted pyrroles.[1][2] First reported independently by Carl Paal and Ludwig Knorr in 1884, this method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to yield the corresponding pyrrole derivative.[1][3] Its enduring appeal lies in its operational simplicity, broad substrate scope, and generally high yields, making it a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced materials where the pyrrole motif is a privileged scaffold.[2][4]

This guide provides an in-depth exploration of the Paal-Knorr synthesis, from its mechanistic underpinnings to modern, field-proven protocols. We will delve into the causality behind experimental choices, offering insights that bridge theoretical understanding with practical application in a research and development setting.

The Reaction Mechanism: A Step-by-Step Analysis

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of study, with the currently accepted pathway involving a series of nucleophilic attacks and dehydrations.[1][5] While early proposals considered an enamine intermediate, kinetic and computational studies have largely confirmed a mechanism proceeding through a hemiaminal intermediate, which then undergoes cyclization in the rate-determining step.[3][5][6]

The reaction is typically catalyzed by an acid, which protonates one of the carbonyl groups, activating it for nucleophilic attack by the amine.[1] The key steps are as follows:

-

Hemiaminal Formation: The primary amine performs a nucleophilic attack on one of the protonated carbonyl carbons of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1][3]

-

Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group intramolecularly. This ring-closing step is the rate-determining step of the reaction and results in a 2,5-dihydroxytetrahydropyrrole derivative.[3][7]

-

Dehydration: A two-step dehydration process eliminates two molecules of water, leading to the formation of the stable aromatic pyrrole ring.[1][6]

Caption: The accepted mechanism of the Paal-Knorr pyrrole synthesis.

Catalysis and Reaction Conditions: Tailoring the Synthesis

While the classical Paal-Knorr synthesis often involved harsh conditions like prolonged heating in strong acids, modern iterations have introduced a wide array of catalysts and conditions that enhance efficiency, broaden substrate scope, and align with the principles of green chemistry.[3][4] The choice of catalyst and reaction conditions is critical and depends on the specific substrates and desired outcome.

Catalytic Systems

A variety of catalysts can be employed, ranging from simple Brønsted and Lewis acids to more sophisticated heterogeneous and recyclable systems.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Brønsted Acids | Acetic acid, p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA), Sulfuric acid[8][9] | Readily available, inexpensive, effective for many substrates. | Can be harsh, leading to degradation of sensitive functional groups; often require high temperatures and long reaction times.[3][4] |